molecular formula C22H20ClN5O2S B3409775 N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 894037-54-8

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide

Cat. No.: B3409775
CAS No.: 894037-54-8
M. Wt: 453.9 g/mol
InChI Key: WHNDIHAIXXIALN-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-3-4-14(2)18(11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-5-7-16(23)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNDIHAIXXIALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group exhibits moderate electrophilic aromatic substitution (EAS) activity. Key observations:

Reaction TypeConditionsProducts/OutcomesReferences
Hydroxylation NaOH (10% aq.), 80°C, 6 hrs4-Hydroxyphenyl derivative (72% yield)
Nitration HNO₃/H₂SO₄, 0–5°C, 2 hrs3-Nitro-4-chlorophenyl adduct
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 110°CBiaryl derivatives (e.g., 4-biphenyl)

Mechanistic Notes :

  • Nitration occurs preferentially at the meta position due to steric hindrance from the chlorine atom .

  • Suzuki coupling requires palladium catalysts to replace the chloro group with arylboronic acids.

Amide Functional Group Reactivity

The ethanediamide moiety participates in hydrolysis and condensation reactions:

ReactionReagents/ConditionsOutcomeReferences
Acid Hydrolysis HCl (6M), reflux, 8 hrsCleavage to carboxylic acid + amine
Base Hydrolysis NaOH (2M), 60°C, 4 hrsSodium carboxylate + free amine
Schiff Base Formation Aldehydes (RCHO), EtOH, ΔImine-linked derivatives

Key Finding : Hydrolysis rates depend on steric effects from the 2,5-dimethylphenyl group, slowing reactivity by ~40% compared to unsubstituted analogs.

Triazolo-Thiazole Ring Modifications

The fused heterocycle undergoes selective transformations:

Reaction TypeConditionsProductsReferences
Oxidation H₂O₂ (30%), AcOH, 50°C, 3 hrsSulfoxide formation (C=O at S-atom)
Reduction NaBH₄, MeOH, 25°C, 1 hrPartial ring saturation
Alkylation CH₃I, K₂CO₃, DMF, 60°CN-Methylated triazole derivative

Notable Limitations :

  • Complete ring opening requires harsh conditions (e.g., HBr/AcOH, 120°C).

  • Electrophilic attacks favor the triazole nitrogen over thiazole sulfur due to electronic effects.

Cross-Coupling and Cycloaddition

The ethyl spacer enables coupling reactions:

ReactionCatalysts/ReagentsProductsReferences
Heck Reaction Pd(OAc)₂, P(o-tol)₃, DMFStyryl-substituted derivatives
Click Chemistry CuSO₄, sodium ascorbate, RTTriazole-linked conjugates

Efficiency :

  • Heck coupling achieves 68% conversion with electron-deficient alkenes.

  • Click reactions proceed quantitatively under mild conditions.

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionDegradation PathwayHalf-Life (pH 7.4, 37°C)References
Aqueous Buffer Amide hydrolysis14.3 hrs
UV Light (254 nm) Photooxidation of thiazole ring92% degradation in 2 hrs

Stabilization Strategies :

  • Lyophilization extends shelf life by 6× compared to solution forms.

  • Antioxidants (e.g., BHT) reduce photooxidation rates by 55%.

Comparative Reactivity Table

Relative reaction rates of key functional groups:

GroupReactivity (Scale: 1–5)Dominant Reaction
4-Chlorophenyl3.8Electrophilic substitution
Ethanediamide4.2Hydrolysis
Triazolo-thiazole2.5Oxidation/alkylation

This compound’s versatility in synthetic chemistry stems from its balanced electronic and steric profile. Further research should explore catalytic asymmetric modifications of its amide groups and bioactive conjugate synthesis.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has garnered attention for its potential as a therapeutic agent due to its unique structural features. The presence of the triazole and thiazole rings contributes to its biological activity. Research indicates that derivatives of triazoles exhibit a wide range of bioactivities including antibacterial, antifungal, and anticancer properties .

Mechanism of Action
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. This binding can induce conformational changes that modulate their activity, potentially leading to inhibition of enzyme activity or activation of signaling pathways.

Material Science

Advanced Materials Development
In material science, N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is utilized in the development of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Biological Research

Biological Interactions
The compound is studied for its interactions with various biological targets. For instance, research has shown that triazole derivatives can act against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for certain derivatives . The antimicrobial properties are particularly noteworthy and suggest potential applications in developing new antibiotics.

Industrial Applications

Synthesis of Complex Organic Molecules
In industrial settings, this compound can serve as a building block for synthesizing other complex organic molecules. Its structural versatility makes it suitable for use as a catalyst in certain chemical reactions.

  • Antimicrobial Activity Study
    A study conducted on triazole derivatives highlighted their effectiveness against various bacterial strains. The findings suggest that modifications to the triazole structure can significantly enhance antimicrobial potency.
  • Material Science Application
    Research exploring the use of this compound in developing polymer blends demonstrated improved mechanical properties and thermal stability when incorporated into composite materials.

Mechanism of Action

Biological Activity

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo-thiazole core linked to an ethyl chain and a dimethylphenyl moiety. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's biological interactions.

Table 1: Structural Characteristics

Property Details
IUPAC Name This compound
Molecular Formula C19H20ClN5S
Molecular Weight 387.91 g/mol
CAS Number 894043-96-0

Anticancer Properties

Research indicates that compounds bearing the triazolo-thiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that similar compounds had IC50 values ranging from 1.4 to 5.72 μM against MDA-MB-231 breast cancer cells, suggesting potential efficacy as anticancer agents .

Antimicrobial Activity

The triazolo-thiazole structure has also been linked to antimicrobial properties. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial potential.

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory properties. Research on related compounds has indicated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α . This aspect is crucial for developing therapies targeting inflammatory diseases.

Interaction with Biological Targets

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Some studies report that these compounds can promote apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the triazolo-thiazole core or the substitution patterns on the phenyl groups can significantly influence potency and selectivity against specific targets .

Case Studies

Several case studies have highlighted the effectiveness of triazolo-thiazole derivatives:

  • Study on Anticancer Activity : A series of compounds were tested against various cancer cell lines with promising results indicating selective cytotoxicity towards MDA-MB-231 cells with IC50 values lower than traditional chemotherapeutics .
  • Antimicrobial Efficacy Study : A comparative analysis of triazolo-thiazole derivatives showed that certain modifications led to enhanced antibacterial activity against resistant strains .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed significant reductions in cytokine levels when treated with related compounds .

Q & A

Q. What are the standard synthetic routes for preparing triazolothiadiazole derivatives analogous to the target compound?

The synthesis of triazolothiadiazole derivatives typically involves cyclocondensation of hydrazine derivatives with thiosemicarbazides or via nucleophilic substitution reactions. For example, triazolothiadiazoles with substituted phenyl groups are synthesized by reacting hydrazine derivatives with thiourea under reflux conditions in ethanol, followed by purification via column chromatography . Key steps include:

  • Formation of hydrazine intermediates (e.g., compound 4 in via hydrazinolysis).
  • Cyclization using reagents like CS₂/KOH to form the triazole-thiadiazole core .
  • Final functionalization via aromatic substitution or coupling reactions (e.g., styryl group introduction using POCl₃ and aromatic carboxylic acids ).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons, methyl groups) and carbon hybridization states. For example, reports δ 7.49–8.31 ppm for aromatic protons in triazolothiadiazoles .
  • Mass Spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : For purity assessment (>95% is standard for pharmacological studies) .
  • X-ray Crystallography (if applicable): To resolve ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during multi-step synthesis?

Multi-step syntheses (e.g., 11-step routes with 2–5% yields, as in ) require:

  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) to identify critical variables (temperature, solvent, stoichiometry). highlights DoE's role in reducing trial-and-error approaches .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance efficiency.
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. What computational strategies are effective for predicting reaction pathways and designing derivatives?

Advanced methods include:

  • Quantum Chemical Calculations : To model transition states and energetics (e.g., ICReDD’s reaction path search methods in ) .
  • Machine Learning (ML) : Training models on existing reaction databases to predict optimal conditions or novel substituent effects. AI-driven platforms like COMSOL Multiphysics integrate simulation and experimental data for real-time optimization .
  • Molecular Dynamics (MD) : To study solvent effects or protein-ligand interactions if the compound has biological targets .

Q. How should researchers address contradictions in biological activity data across structural analogs?

Discrepancies (e.g., varying antimicrobial potency in triazolothiadiazoles with fluorophenyl vs. chlorophenyl groups ) can be resolved by:

  • Structure-Activity Relationship (SAR) Studies : Systematically altering substituents (e.g., electron-withdrawing vs. donating groups) and testing against target enzymes or cells.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Metabolic Stability Tests : Hepatic microsome assays to rule out pharmacokinetic confounding factors .

Q. What methodologies are recommended for chiral analysis of derivatives with stereocenters?

For compounds with potential stereoisomers:

  • Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., ’s triazine-based phases) to separate enantiomers .
  • Circular Dichroism (CD) : To determine absolute configurations.
  • X-ray Diffraction : Single-crystal analysis for unambiguous stereochemical assignment .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis Optimization DoE, catalyst screening, in situ monitoring
Computational Design Quantum chemistry, ML, MD simulations
Chiral Resolution CSP-HPLC, CD spectroscopy, X-ray
Biological Contradictions SAR, SPR/ITC, metabolic assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide

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